

Confirming the Structure of 2-Methoxy-5-methylbenzoic Acid: A Spectroscopic Approach

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Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzoic acid

Cat. No.: B1297826

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For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization of new chemical entities. This guide provides a comprehensive overview of the analytical techniques used to confirm the structure of **2-Methoxy-5-methylbenzoic acid**, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present predicted and literature-based data, detailed experimental protocols, and a logical workflow to guide researchers in their analytical endeavors.

The structure of **2-Methoxy-5-methylbenzoic acid** ($C_9H_{10}O_3$, Molar Mass: 166.17 g/mol) is confirmed through the synergistic interpretation of 1H NMR, ^{13}C NMR, and mass spectrometry data. Each technique provides unique and complementary information, which, when combined, offers a detailed and conclusive structural assignment.

Data Presentation

The expected spectroscopic data for **2-Methoxy-5-methylbenzoic acid** is summarized in the following tables. This data is a combination of predicted values from cheminformatic tools and typical values observed for similar functional groups in the literature.

Table 1: Predicted 1H NMR Data for **2-Methoxy-5-methylbenzoic acid** (500 MHz, $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~10.5 - 12.0	Broad Singlet	-	1H	-COOH
~7.65	d	~2.0	1H	Ar-H (H6)
~7.20	dd	~8.5, 2.0	1H	Ar-H (H4)
~6.85	d	~8.5	1H	Ar-H (H3)
~3.85	s	-	3H	-OCH ₃
~2.35	s	-	3H	-CH ₃

Table 2: Predicted ¹³C NMR Data for **2-Methoxy-5-methylbenzoic acid** (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~172.0	-COOH
~158.0	C2 (-OCH ₃)
~135.0	C5 (-CH ₃)
~133.0	C4
~122.0	C6
~120.0	C1
~111.0	C3
~56.0	-OCH ₃
~21.0	-CH ₃

Table 3: Expected Mass Spectrometry Data (Electron Ionization) for **2-Methoxy-5-methylbenzoic acid**

m/z	Proposed Fragment
166	$[M]^+$ (Molecular Ion)
151	$[M - CH_3]^+$
135	$[M - OCH_3]^+$
121	$[M - COOH]^+$
106	$[M - COOH - CH_3]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
77	$[C_6H_5]^+$ (Phenyl ion)

Experimental Protocols

Detailed methodologies for acquiring the necessary spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid **2-Methoxy-5-methylbenzoic acid** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1H NMR Acquisition:

- The 1H NMR spectrum should be acquired on a 500 MHz NMR spectrometer.
- The acquisition parameters should be set as follows:
 - Number of scans: 16

- Relaxation delay: 1.0 s
- Pulse width: 90°
- Acquisition time: 4.0 s
- Spectral width: -2 to 12 ppm

3. ^{13}C NMR Acquisition:

- The ^{13}C NMR spectrum should be acquired on the same 500 MHz spectrometer, operating at a carbon frequency of 125 MHz.
- The acquisition should be performed using a proton-decoupled pulse sequence.
- The acquisition parameters should be set as follows:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse width: 90°
 - Acquisition time: 1.5 s
 - Spectral width: -10 to 220 ppm

Mass Spectrometry (MS)

1. Sample Preparation:

- Prepare a dilute solution of **2-Methoxy-5-methylbenzoic acid** in a volatile organic solvent such as methanol or dichloromethane (approximately 1 mg/mL).

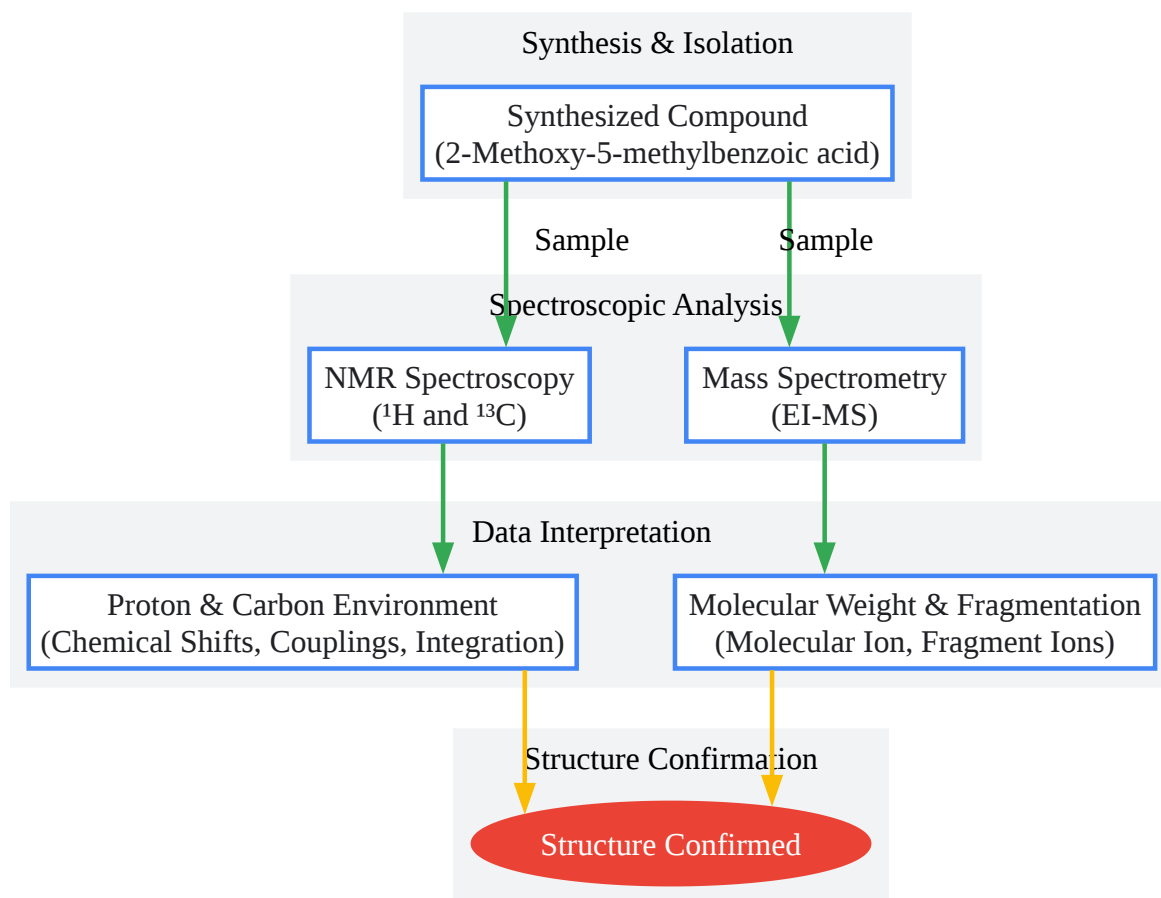
2. Data Acquisition (Electron Ionization - EI):

- The mass spectrum should be acquired using a mass spectrometer equipped with an electron ionization source.

- The sample is introduced into the ion source via a direct insertion probe or a gas chromatograph inlet.
- The typical operating conditions for EI-MS are as follows:
 - Ionization energy: 70 eV
 - Source temperature: 200-250 °C
 - Mass range: m/z 40-400

Visualization of the Analytical Workflow

The logical flow for confirming the structure of **2-Methoxy-5-methylbenzoic acid** using the described spectroscopic techniques is illustrated in the following diagram.



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